6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine
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Overview
Description
6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a bromine atom attached to an oxazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine involves the reaction of oxazolo[4,5-b]pyridin-2(3H)-one with N-bromo-succinimide (NBS) in N,N-dimethylformamide (DMF) solvent at an appropriate temperature. This reaction yields this compound with a high yield .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of NBS and DMF is common in industrial settings due to their effectiveness and availability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its bromine atom and fused ring system make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOMPARNAWOETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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